

# Application Notes and Protocols for Dapivirine Ex Vivo Tissue Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting ex vivo tissue studies with **Dapivirine**, a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for HIV-1 prevention.[1][2] The following sections detail the mechanism of action, key experimental workflows, and specific methodologies for evaluating the efficacy and safety of **Dapivirine** in human cervical and rectal tissue explants.

# Introduction to Dapivirine and Ex Vivo Tissue Models

**Dapivirine** is a potent antiretroviral drug that functions by binding to and inhibiting the HIV-1 reverse transcriptase enzyme.[1] This action prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[1] Ex vivo tissue models, particularly using ectocervical and rectal tissue explants, serve as a crucial platform for pre-clinical evaluation of microbicides like **Dapivirine**.[3] These models maintain the complex cellular architecture and physiological environment of the native tissue, offering a more representative assessment of drug efficacy and toxicity compared to cell-line-based assays.[3][4]

## **Key Experimental Assays**

A comprehensive ex vivo evaluation of **Dapivirine** typically involves three key experimental assays:



- Ex Vivo HIV-1 Challenge Assay: To determine the efficacy of **Dapivirine** in preventing HIV-1 infection in a physiologically relevant tissue model.
- **Dapivirine** Quantification in Tissue: To measure the concentration and distribution of the drug within the tissue, correlating drug levels with antiviral activity.
- Tissue Viability (Toxicity) Assay: To assess the safety of **Dapivirine** by evaluating its impact on tissue health and viability.

## **Data Presentation**

The following tables summarize quantitative data from representative ex vivo and clinical studies of **Dapivirine**.

Table 1: Dapivirine Concentration in Human Tissue and Fluid Samples



Sample Type	Delivery Method	Dapivirine Concentration (Geometric Mean)	Lower Limit of Quantification (LLOQ)	Reference
Cervical Tissue	200 mg Vaginal Ring	Higher than 25mg and 100mg rings (GMRs 2.36 to 3.97)	0.05 ng/sample	[5]
Cervical Tissue	25 mg Vaginal Ring	Not explicitly stated, used as comparator	0.05 ng/sample	[5][6]
Rectal Tissue	0.05% Rectal Gel	Not explicitly stated	0.05 ng/sample	[6]
Cervicovaginal Fluid (CVF)	Vaginal Ring	Not explicitly stated	0.250 ng/swab	[5][6]
Plasma	Vaginal Ring	1.3 to 1.8 times higher in 100mg and 200mg rings vs 25mg	20 pg/mL	[5][6]

Table 2: Efficacy and Viability of **Dapivirine** in Ex Vivo Studies

Experiment	Tissue Type	Dapivirine Concentration	Outcome	Reference
HIV-1 Inhibition	Ectocervical Explants	1 μΜ	58% (7/12) inhibition	[7]
HIV-1 Inhibition	Ectocervical Explants	10 μΜ	100% inhibition	[7]
Tissue Viability (MTT Assay)	Ectocervical Explants	1 mM (24h exposure)	No significant toxicity	[8]



# Experimental Protocols Protocol for Ex Vivo HIV-1 Challenge Assay in Ectocervical Tissue

This protocol details the procedure for assessing the efficacy of **Dapivirine** in preventing HIV-1 infection of human ectocervical tissue explants.

#### Materials:

- Fresh human ectocervical tissue
- Dulbecco's Modified Eagle's Medium (DMEM)
- Penicillin/Streptomycin, Nystatin, Fungizone
- Collagen sponge gel rafts
- HIV-1 viral stock (e.g., HIV-1BaL)
- Dapivirine stock solution
- p24 ELISA kit
- Phosphate Buffered Saline (PBS)
- Biopsy punch (e.g., 6 mm)
- Transwell inserts (optional, for polarized culture)
- Agarose (for sealing Transwell cultures)

#### Procedure:

- · Tissue Acquisition and Processing:
  - Obtain fresh ectocervical tissue from hysterectomy procedures in accordance with institutional review board (IRB) approved protocols.[3]



- Transport the tissue in cold RPMI-1640 medium.[9]
- Wash the tissue in a concentrated antibiotic solution (e.g., 20,000 U/ml Penicillin/Streptomycin, 120 U/ml Nystatin, 250 μg/ml Fungizone in PBS) for 5 minutes, followed by two rinses in DMEM.[2][10]
- Dissect the mucosal epithelium and underlying stroma from the muscular tissue and cut into approximately 2-3 mm blocks or create 6 mm biopsy punches.[9][10]

#### • Explant Culture:

- Place the tissue blocks on collagen sponge gel rafts at the air-liquid interface in a culture plate.[3] The epithelial side should face up.
- For a polarized model, place the tissue explant on a Transwell insert and seal the edges with 3% agarose to ensure that virus and drug exposure only occurs through the apical surface.[2][10]
- Add culture medium to the basolateral chamber, ensuring the stromal side is in contact with the medium.
- **Dapivirine** Treatment and HIV-1 Challenge:
  - Prepare dilutions of **Dapivirine** in culture medium.
  - Pre-incubate the tissue explants with the **Dapivirine**-containing medium for a specified period (e.g., 2-24 hours).
  - Add the HIV-1 inoculum (e.g., 5 x 104 TCID50) to the apical surface of the tissue explants, either alone (control) or mixed with the **Dapivirine** dilutions.
  - Incubate the plates at 37°C in a CO2 incubator.
- Post-Infection Culture and Sample Collection:
  - After the initial infection period (e.g., overnight), wash the tissues to remove the inoculum.



- Maintain the explants in culture with fresh medium (with or without **Dapivirine**, depending on the experimental design) for up to 12-15 days.[6][11]
- Collect supernatant from the basolateral chamber every 3 days and store at -80°C for p24 analysis.[6]
- Endpoint Analysis (p24 ELISA):
  - Quantify the concentration of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit according to the manufacturer's instructions.[12][13]
  - A significant reduction in p24 levels in the **Dapivirine**-treated groups compared to the virus-only control indicates antiviral efficacy.

# Protocol for Dapivirine Quantification in Tissue by LC-MS/MS

This protocol outlines the general steps for quantifying **Dapivirine** concentrations in tissue explants.

#### Materials:

- Tissue explants previously exposed to Dapivirine
- Internal standard (e.g., isotopically labeled **Dapivirine**)
- Organic solvent for extraction (e.g., methanol:water solution)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
- Validated LC-MS/MS method for Dapivirine

#### Procedure:

- Sample Preparation:
  - Weigh the tissue biopsy.



- Homogenize the tissue sample.
- Extract **Dapivirine** from the tissue homogenate using an appropriate organic solvent (e.g., 1:1 methanol:water).[5]
- Add an internal standard to the sample.
- Centrifuge the sample to pellet tissue debris and collect the supernatant.
- Evaporate the solvent and reconstitute the residue in a solution compatible with the LC-MS/MS mobile phase.[14]
- LC-MS/MS Analysis:
  - Inject the prepared sample into the LC-MS/MS system.
  - Separate **Dapivirine** from other matrix components using a suitable analytical column (e.g., C18 or C8).[15][16]
  - Detect and quantify **Dapivirine** using a mass spectrometer operating in selective reaction monitoring mode.[16]
- Data Analysis:
  - Generate a standard curve using known concentrations of Dapivirine.
  - Determine the concentration of **Dapivirine** in the tissue samples by comparing their response to the standard curve.
  - Normalize the **Dapivirine** concentration to the weight of the tissue biopsy.

# **Protocol for Tissue Viability (MTT) Assay**

This protocol describes the use of the MTT assay to assess the cytotoxicity of **Dapivirine** on tissue explants.

#### Materials:

Tissue explants



- Dapivirine stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
- Solubilization solution (e.g., SDS-HCl or DMSO)
- 96-well plate
- Plate reader

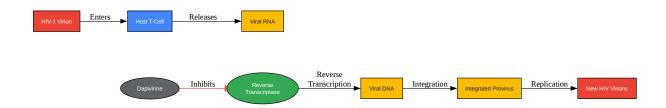
#### Procedure:

- Tissue Exposure:
  - Place individual tissue explants into the wells of a 96-well plate.
  - Expose the explants to various concentrations of **Dapivirine** for a defined period (e.g., 2 or 24 hours).[8] Include untreated controls.
- MTT Incubation:
  - After the exposure period, remove the **Dapivirine**-containing medium.
  - Add serum-free medium and MTT solution to each well.[7]
  - Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals by viable cells.[7][17]
- Solubilization and Measurement:
  - Add a solubilization solution to each well to dissolve the formazan crystals.[18]
  - Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
  - Measure the absorbance of each well at a wavelength of 570-590 nm using a plate reader.
- Data Analysis:



- Subtract the background absorbance from the readings.
- Calculate the percentage of viable tissue for each treatment condition relative to the untreated control. A significant decrease in viability indicates cytotoxicity.

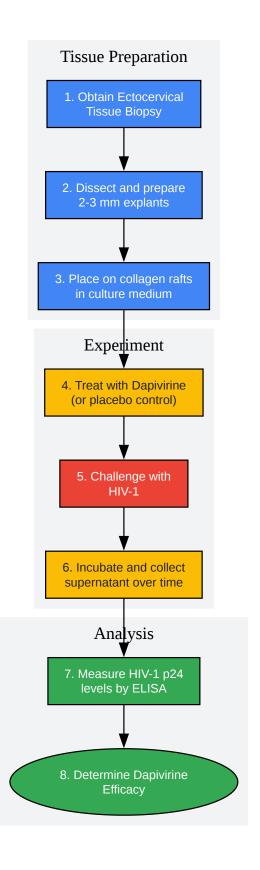
## **Visualizations**



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Caption: Dapivirine's mechanism of action against HIV-1.

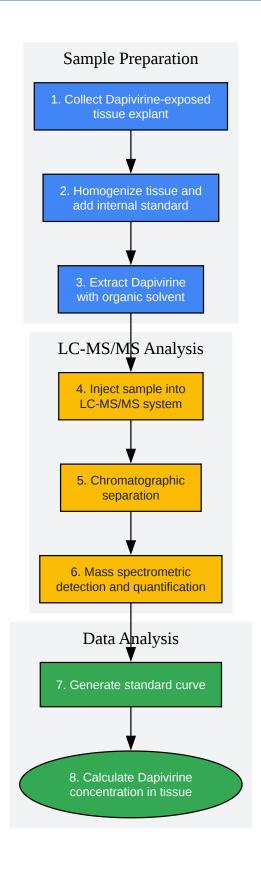




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Caption: Experimental workflow for the ex vivo HIV-1 challenge assay.





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Caption: Workflow for **Dapivirine** quantification in tissue via LC-MS/MS.



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